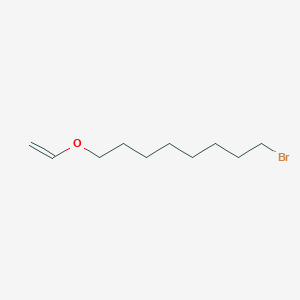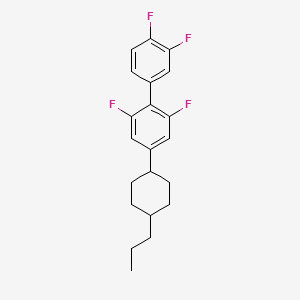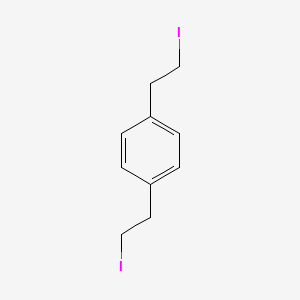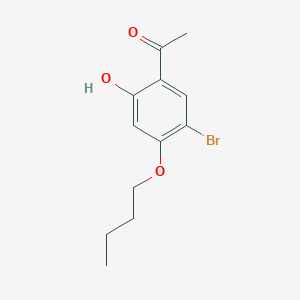![molecular formula C21H22FNO2 B14278510 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline CAS No. 124534-69-6](/img/structure/B14278510.png)
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents .
Méthodes De Préparation
The synthesis of 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the butoxyphenyl intermediate: This involves the reaction of 4-butoxyphenol with an appropriate alkylating agent under basic conditions.
Ethoxylation: The butoxyphenyl intermediate is then reacted with ethylene oxide to introduce the ethoxy group.
Quinoline formation: The ethoxylated intermediate undergoes cyclization with a fluorinated quinoline precursor under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups on the side chains.
Applications De Recherche Scientifique
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and bacterial infections.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with DNA and enzymes, leading to the inhibition of essential cellular processes. The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription. Additionally, the fluorine atom at the 8-position enhances its binding affinity to target proteins, increasing its potency .
Comparaison Avec Des Composés Similaires
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different side chains.
Quinine: Another antimalarial compound with a quinoline core but distinct stereochemistry and functional groups.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar fluorinated quinoline structure but different substituents on the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
124534-69-6 |
|---|---|
Formule moléculaire |
C21H22FNO2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-[2-(4-butoxyphenyl)ethoxy]-8-fluoroquinoline |
InChI |
InChI=1S/C21H22FNO2/c1-2-3-14-24-17-9-7-16(8-10-17)12-15-25-20-11-13-23-21-18(20)5-4-6-19(21)22/h4-11,13H,2-3,12,14-15H2,1H3 |
Clé InChI |
FUTIZZJYOPWKBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CCOC2=C3C=CC=C(C3=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)


![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)


